Tert-butyl 3-nitrophenylcarbamate
Overview
Description
Tert-butyl 3-nitrophenylcarbamate is an organic compound with the molecular formula C11H14N2O4. It is a derivative of carbamic acid and features a tert-butyl group attached to a 3-nitrophenyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Scientific Research Applications
Tert-butyl 3-nitrophenylcarbamate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Safety and Hazards
While specific safety and hazard information for Tert-butyl 3-nitrophenylcarbamate is not available, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Tert-butyl 3-nitrophenylcarbamate, also known as N-Boc-3-nitroaniline , is a carbamate compound. Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .
Mode of Action
The mode of action of this compound involves its interaction with its target amines. The Boc group can be removed with strong acid (trifluoroacetic acid) or heat . This allows the protected amine to be exposed and participate in subsequent reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving amines. By protecting amines, it prevents them from reacting prematurely during the synthesis of complex molecules . Once the other reactions have been completed, the Boc group can be removed to allow the amine to react .
Pharmacokinetics
The adme properties of similar carbamate compounds suggest that they are likely to be well-absorbed and distributed throughout the body . The metabolism and elimination of these compounds would depend on the specific enzymes present in the body .
Result of Action
The result of the action of this compound is the protection of amines during chemical reactions. This allows for the synthesis of complex molecules without unwanted side reactions involving the amines .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For example, the Boc group can be removed with heat or strong acid . Therefore, the temperature and pH of the reaction environment can affect the stability of the Boc group and thus the efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-nitrophenylcarbamate can be synthesized through the reaction of 3-nitrophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-nitrophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 3-aminophenylcarbamate.
Substitution: Various substituted phenylcarbamates depending on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used as a protecting group but with different reactivity and removal conditions.
Methyl carbamate: A smaller carbamate with different steric properties.
Uniqueness
Tert-butyl 3-nitrophenylcarbamate is unique due to the presence of both the tert-butyl and nitrophenyl groups, which provide a combination of steric protection and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required.
Properties
IUPAC Name |
tert-butyl N-(3-nitrophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h4-7H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQPYRGGSHYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441113 | |
Record name | tertbutyl 3-nitrophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-64-4 | |
Record name | tertbutyl 3-nitrophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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